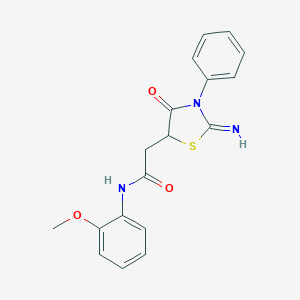
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide, also known as PPARγ agonist, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the thiazolidinedione class of drugs and is known to activate peroxisome proliferator-activated receptor gamma (PPARγ) in the body.
Mecanismo De Acción
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide activates 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ by binding to its ligand-binding domain. This activation leads to the upregulation of genes involved in glucose and lipid metabolism, which results in improved insulin sensitivity and glucose uptake. Additionally, 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ activation has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide exhibits potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity and has beneficial effects on glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose uptake, and also has anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide in lab experiments is its potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity. This allows for the study of the effects of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ activation on glucose and lipid metabolism, inflammation, and cancer. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide. One potential direction is the study of its effects on other diseases such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more potent and selective 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonists may lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 2-methoxybenzylamine in the presence of acetic anhydride and acetic acid. The resulting product is then treated with phenyl isocyanate to yield the final compound.
Aplicaciones Científicas De Investigación
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonists have been extensively studied for their potential therapeutic applications in various diseases such as diabetes, obesity, cancer, and inflammation. 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide has been shown to exhibit potent 2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideγ agonistic activity and has been studied for its potential therapeutic applications in these diseases.
Propiedades
Fórmula molecular |
C18H17N3O3S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-10-6-5-9-13(14)20-16(22)11-15-17(23)21(18(19)25-15)12-7-3-2-4-8-12/h2-10,15,19H,11H2,1H3,(H,20,22) |
Clave InChI |
AIJBZUXIMLIBJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
Solubilidad |
5.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)